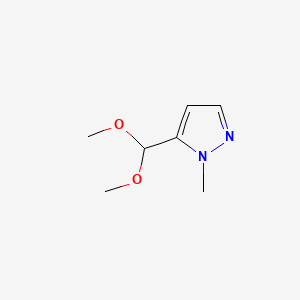![molecular formula C7H6N4O B581777 2-氨基吡啶并[3,4-d]嘧啶-4(3H)-酮 CAS No. 1434128-52-5](/img/structure/B581777.png)
2-氨基吡啶并[3,4-d]嘧啶-4(3H)-酮
描述
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including its role as an inhibitor of various kinases, which makes it a promising candidate for drug development.
科学研究应用
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
作用机制
Target of Action
Similar compounds such as 2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones have been reported to inhibit various tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to the tyrosine residues of specific proteins inside a cell. They play a significant role in the modulation of growth factors, signaling pathways, and immune responses .
Mode of Action
It can be inferred from related compounds that it may interact with its target proteins (such as tyrosine kinases) and inhibit their activity, leading to changes in cellular signaling pathways .
Biochemical Pathways
Based on the inhibition of tyrosine kinases, it can be inferred that the compound may affect various signaling pathways within the cell, including those involved in cell growth, differentiation, and immune responses .
Result of Action
Based on the actions of similar compounds, it can be inferred that the inhibition of tyrosine kinases could lead to a disruption in cellular signaling pathways, potentially affecting cell growth and immune responses .
生化分析
Biochemical Properties
The 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the activity of various tyrosine kinases , which are enzymes that catalyze the transfer of phosphate from ATP to tyrosine residues in proteins .
Cellular Effects
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It acts as an inhibitor of Src tyrosine kinase, EGFR kinase, Wee1 kinase, cyclin-dependent kinase (CDK4), DYRK1B and DYRK1A, Abl kinase, PLK2 kinase, and phosphodiesterase type 5 (PDE5) .
Molecular Mechanism
At the molecular level, 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one typically involves the condensation of pyrimidine-5-carbaldehydes through reactions such as the Knoevenagel, Horner–Emmons, or Wittig reactions, followed by cyclization . For example, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride can yield intermediates that, upon further reaction, form the desired pyrido[3,4-d]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned reactions, with optimization for yield and purity through various purification techniques such as recrystallization .
化学反应分析
Types of Reactions
2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to such reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrido[3,4-d]pyrimidine scaffold .
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-7-ones: These compounds also exhibit kinase inhibitory activity and are studied for their potential therapeutic applications.
Thieno[2,3-d]pyrimidin-4(3H)-ones: Known for their antimycobacterial activity, these compounds are structurally similar and share some biological activities with 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one.
Uniqueness
What sets 2-Aminopyrido[3,4-d]pyrimidin-4(3H)-one apart is its specific inhibitory activity against a broad range of kinases, making it a versatile compound in the field of medicinal chemistry. Its ability to selectively inhibit multiple targets provides a unique advantage in the development of multi-targeted therapies .
属性
IUPAC Name |
2-amino-3H-pyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-10-5-3-9-2-1-4(5)6(12)11-7/h1-3H,(H3,8,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUABAUOBYXWSKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(Z)-[amino-(4-aminophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B581700.png)



amine hydrochloride](/img/structure/B581706.png)




![5-Chloroimidazo[1,2-C]pyrimidine](/img/structure/B581714.png)



